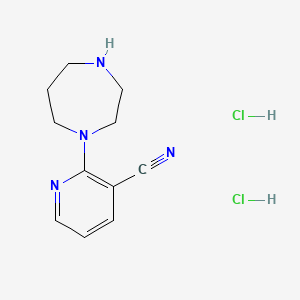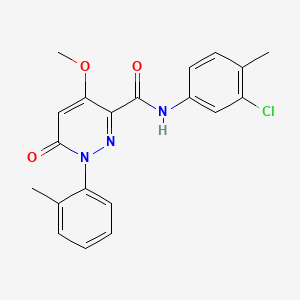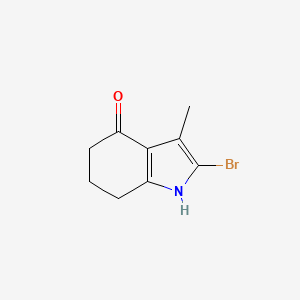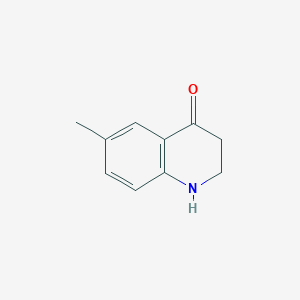
2-(1,4-Diazepan-1-yl)pyridine-3-carbonitrile;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(1,4-Diazepan-1-yl)pyridine-3-carbonitrile;dihydrochloride” is a chemical compound with the molecular formula C11H15ClN4 . It is also known by its IUPAC name 2-(1,4-diazepan-1-yl)nicotinonitrile dihydrochloride .
Molecular Structure Analysis
The molecular structure of “2-(1,4-Diazepan-1-yl)pyridine-3-carbonitrile;dihydrochloride” consists of a pyridine ring attached to a diazepane ring . The compound has a molecular weight of 238.72 .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(1,4-Diazepan-1-yl)pyridine-3-carbonitrile;dihydrochloride” include a molecular weight of 238.72 . The compound is an oil at room temperature .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: Antimicrobial and Antiviral Agent Development
Pyridine compounds, including derivatives like 2-(1,4-Diazepan-1-yl)pyridine-3-carbonitrile dihydrochloride , are known for their antimicrobial and antiviral properties . The structure of this compound, which includes a pyridine nucleus, can be essential for the synthesis of new drugs with potential therapeutic applications against infectious diseases.
Pharmacology: Drug Formulation and Carrier Systems
In pharmacology, the compound’s ability to form salts, such as the dihydrochloride form, can be leveraged to improve the solubility and stability of pharmaceuticals . This enhances drug delivery and efficacy, making it a valuable asset in developing new medication formulations.
Analytical Chemistry: Chromatography and Spectroscopy
The compound’s unique chemical structure allows it to be used as a standard or reagent in analytical techniques such as NMR, HPLC, LC-MS, and UPLC . This aids in the identification and quantification of substances, as well as in the study of chemical interactions and reactions.
Biochemistry Research: Enzyme and Receptor Studies
In biochemistry, 2-(1,4-Diazepan-1-yl)pyridine-3-carbonitrile dihydrochloride can be used to study enzyme interactions and receptor binding due to its structural specificity . It can act as an inhibitor or activator in enzymatic assays, helping to elucidate biological pathways and mechanisms.
Environmental Science: Pollutant Detection and Analysis
The compound’s reactivity and detectability make it suitable for environmental monitoring and analysis. It can be used to trace chemical pollutants or to study their degradation under various environmental conditions .
Industrial Applications: Chemical Synthesis and Material Science
In industrial chemistry, this compound can serve as a building block for the synthesis of complex molecules. Its reactive sites allow for various chemical modifications, which can lead to the development of new materials with desired properties .
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(1,4-diazepan-1-yl)pyridine-3-carbonitrile;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4.2ClH/c12-9-10-3-1-5-14-11(10)15-7-2-4-13-6-8-15;;/h1,3,5,13H,2,4,6-8H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONMUZWSPIDEFDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C2=C(C=CC=N2)C#N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-Bromo-1-(3-methylbutyl)-1H-pyrazol-3-yl]methanol](/img/structure/B2985621.png)
![2-[(1-Ethylbenzimidazol-2-yl)methyl]thiophene](/img/structure/B2985622.png)




![Ethyl 2-(7-fluoroimidazo[1,2-a]pyridin-2-yl)acetate](/img/structure/B2985629.png)

![4-methoxy-N-{[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}pyrimidin-2-amine](/img/structure/B2985633.png)
![4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2985634.png)
![(3E)-3-[1-(2-phenoxyanilino)ethylidene]oxolan-2-one](/img/structure/B2985636.png)


